3,5-Dimethyl-5-hexen-3-ol
Overview
Description
3,5-Dimethyl-5-hexen-3-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a hexene chain with two methyl groups at the 3rd and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-5-hexen-3-ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 3,5-dimethyl-1-hexene. The reaction proceeds as follows:
Hydroboration: 3,5-Dimethyl-1-hexene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 3,5-dimethyl-1-hexyn-3-ol. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 3,5-Dimethyl-5-hexen-3-one or 3,5-Dimethyl-5-hexenal.
Reduction: 3,5-Dimethylhexane.
Substitution: 3,5-Dimethyl-5-hexen-3-yl chloride or 3,5-Dimethyl-5-hexen-3-yl bromide.
Scientific Research Applications
3,5-Dimethyl-5-hexen-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-hexen-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-hexyn-3-ol
- 3,5-Dimethyl-3-hexanol
- 2,5-Dimethyl-5-hexen-3-ol
Uniqueness
3,5-Dimethyl-5-hexen-3-ol is unique due to its specific structural features, including the presence of a double bond and two methyl groups at the 3rd and 5th positions. This structure imparts distinct chemical reactivity and physical properties compared to its analogs.
Properties
IUPAC Name |
3,5-dimethylhex-5-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h9H,2,5-6H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQLVYIQXLUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338928 | |
Record name | 3,5-Dimethyl-5-hexen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-46-6 | |
Record name | 3,5-Dimethyl-5-hexen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYL-5-HEXEN-3-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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